molecular formula C26H24N4OS B3132638 1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 374767-67-6

1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B3132638
CAS No.: 374767-67-6
M. Wt: 440.6 g/mol
InChI Key: IYYGDDRCJUCTLJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a benzimidazole motif, which is a heterocyclic, aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . The specific molecular structure of this compound is not detailed in the retrieved sources.


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the retrieved sources, benzimidazoles are known to be involved in a wide range of reactions due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

Scientific Research Applications

Synthesis and Characterization

One of the primary areas of research involving this compound relates to its synthesis and characterization. For instance, the compound has been synthesized via the Maillard reaction, which is a method that allows for the preparation of various β-carboline derivatives, including those with a methoxy-phenyl substitution pattern similar to the one . The Maillard reaction conditions have been optimized for catalyst loading, temperature, and time to achieve optimum yields, demonstrating the compound's synthetic accessibility and the potential for variations in its structural framework for further study (Goh, Mordi, & Mansor, 2015).

Potential Biological Activities

The research applications of this compound extend to investigations into its biological activities. For example, studies have been conducted to assess the antioxidant and cytotoxic properties of similar β-carboline derivatives. These studies reveal that certain derivatives exhibit moderate antioxidant properties, with implications for their use as potential therapeutic agents. The antioxidant activity is evaluated through assays such as DPPH, ABTS, and FRAP, indicating the compound's relevance in oxidative stress-related conditions (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Antitumor Properties

Another significant area of research is the compound's potential antitumor properties. There have been studies exploring the synthesis of related hetero annulated carbazoles and their in vitro antitumor activity. These studies suggest that specific derivatives, such as those incorporating the pyrido[3,4-b]indole framework, could serve as potent therapeutic drugs against cancer cell proliferation. This indicates a promising avenue for the development of new antineoplastic agents based on modifications of the compound (Murali, Sparkes, & Prasad, 2017).

Biochemical Analysis

Biochemical Properties

GNF-Pf-508: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes, such as indoleamine 2,3-dioxygenase (IDO1), which is involved in tryptophan metabolism . The interaction between GNF-Pf-508 and IDO1 results in the inhibition of enzyme activity, thereby affecting the metabolic pathway. Additionally, GNF-Pf-508 interacts with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of GNF-Pf-508 on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, GNF-Pf-508 has been observed to inhibit the growth of cancer cells, such as glioblastoma and lung cancer cells . This inhibition is achieved through the modulation of signaling pathways that regulate cell proliferation and apoptosis. Furthermore, GNF-Pf-508 affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of GNF-Pf-508 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. GNF-Pf-508 binds to the active site of IDO1, inhibiting its enzymatic activity . This binding interaction disrupts the normal function of IDO1, leading to a decrease in tryptophan metabolism and an accumulation of its metabolites. Additionally, GNF-Pf-508 influences gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GNF-Pf-508 change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that GNF-Pf-508 remains stable under specific conditions, maintaining its inhibitory effects on IDO1 over extended periods . Prolonged exposure to GNF-Pf-508 can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that GNF-Pf-508 can cause sustained changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of GNF-Pf-508 vary with different dosages in animal models. At lower doses, GNF-Pf-508 effectively inhibits IDO1 activity without causing significant adverse effects . At higher doses, GNF-Pf-508 can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

GNF-Pf-508: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. By inhibiting IDO1, GNF-Pf-508 affects the tryptophan metabolism pathway, leading to changes in the levels of tryptophan and its metabolites . Additionally, GNF-Pf-508 may interact with other metabolic enzymes, influencing their activity and altering metabolic flux. These interactions can have downstream effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of GNF-Pf-508 within cells and tissues are mediated by specific transporters and binding proteins. GNF-Pf-508 is taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, GNF-Pf-508 can bind to intracellular proteins, affecting its localization and accumulation. The distribution of GNF-Pf-508 within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of GNF-Pf-508 plays a crucial role in its activity and function. GNF-Pf-508 is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, GNF-Pf-508 may be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. These localization patterns influence the efficacy of GNF-Pf-508 in modulating cellular processes and metabolic pathways.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS/c1-31-23-11-10-16(14-17(23)15-32-26-29-21-8-4-5-9-22(21)30-26)24-25-19(12-13-27-24)18-6-2-3-7-20(18)28-25/h2-11,14,24,27-28H,12-13,15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYGDDRCJUCTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CSC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 2
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 3
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 4
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 5
Reactant of Route 5
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 6
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

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